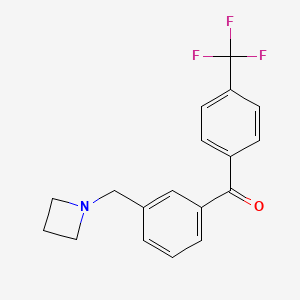

3-Azetidinomethyl-4'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Azetidinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO and a molecular weight of 319.3 g/mol.

Méthodes De Préparation

The synthesis of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4’-trifluoromethylbenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

3-Azetidinomethyl-4’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the trifluoromethyl group is replaced by other functional groups using reagents like halides or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The azetidine scaffold is increasingly recognized for its potential in drug design due to its ability to enhance bioactivity and selectivity. Research indicates that derivatives of azetidinomethyl compounds exhibit promising anticancer properties.

Case Study: STAT3 Inhibitors

A study optimized azetidine-based compounds as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in cancer progression. The optimized analogues demonstrated improved physicochemical properties and potent activity against tumor cells with constitutively active STAT3. For instance, specific compounds showed an IC50 value of 0.77 µM against STAT3, indicating significant inhibitory action .

| Compound | IC50 (µM) | Activity Against Tumor Cells |

|---|---|---|

| 5a | 0.52 | MDA-MB-231 |

| 8q | 1.8 | MDA-MB-468 |

Anticancer Activity

Another research highlighted the development of azetidine amides that exhibited cytotoxicity against various cancer cell lines, such as MDA-MB-231 and HepG2 cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Synthetic Methodologies

The synthesis of 3-Azetidinomethyl-4'-trifluoromethylbenzophenone has been explored using various innovative approaches, including strain-release-driven synthesis techniques.

Strain-Release Synthesis

A notable method involves the use of azabicyclo[1.1.0]butane to facilitate the rapid assembly of functionalized azetidines. This approach leverages the strain-release mechanism to drive reactions efficiently, allowing for the modular synthesis of complex molecules .

| Synthesis Method | Key Features |

|---|---|

| Strain-Release | Rapid assembly of sp³-rich heterocycles |

| Palladium-Catalyzed Arylation | Selective arylation at C3 position |

Photochemical Applications

The compound's structure also makes it suitable for photochemical applications, particularly in the development of photocurable compositions.

Photocurable Compositions

Research has indicated that compounds like this compound can act as photobase generators in photocurable systems. These systems are essential in industries such as coatings and adhesives, where light-induced curing processes are utilized .

Mécanisme D'action

The mechanism of action of 3-Azetidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-Azetidinomethyl-4’-trifluoromethylbenzophenone can be compared with other similar compounds, such as:

4’-Azetidinomethyl-3-trifluoromethylbenzophenone: This compound has a similar structure but with the azetidine and trifluoromethyl groups positioned differently on the benzophenone core.

3-Azetidinomethyl-4’-fluorobenzophenone: This compound has a fluorine atom instead of a trifluoromethyl group, which may result in different chemical and biological properties.

Activité Biologique

Overview

3-Azetidinomethyl-4'-trifluoromethylbenzophenone (CAS No. 898771-95-4) is a synthetic organic compound notable for its unique structural features, including an azetidine ring, a benzophenone core, and a trifluoromethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F3NO, with a molecular weight of 319.3 g/mol. Its structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4'-trifluoromethylbenzophenone with azetidine in the presence of a base, often using solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing azetidine and trifluoromethyl groups exhibit significant antimicrobial activities. A study highlighted that derivatives similar to this compound demonstrated effectiveness against various bacterial strains, suggesting potential as novel antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. For instance, Mannich bases derived from related structures have exhibited cytotoxic effects against several cancer cell lines, including human breast cancer (MCF-7) and lung carcinoma (SK-LU-1). The cytotoxicity was reported to be significantly higher than that of standard chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (μg/mL) | Reference Compound |

|---|---|---|

| MCF-7 | <2 | 5-Fluorouracil |

| SK-LU-1 | Varies | Ellipticine |

| HepG2 | Varies | Ellipticine |

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes or receptors within cellular pathways. This interaction can lead to alterations in cell proliferation and apoptosis, making it a candidate for further investigation in drug development.

Case Studies

- Antimicrobial Efficacy : A study conducted on azetidine derivatives demonstrated their effectiveness against resistant strains of bacteria, with the azetidine moiety contributing to enhanced membrane permeability and interaction with bacterial targets.

- Cytotoxicity Assessment : In a comparative analysis involving various benzophenone derivatives, this compound showed promising results in inhibiting growth in human cancer cell lines, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-7-5-14(6-8-16)17(23)15-4-1-3-13(11-15)12-22-9-2-10-22/h1,3-8,11H,2,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQVJVGFJLMPAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643269 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-95-4 |

Source

|

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.